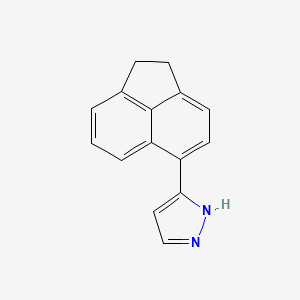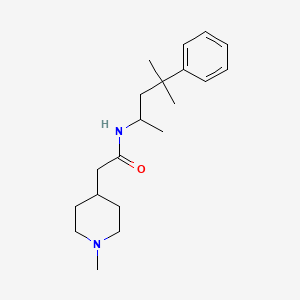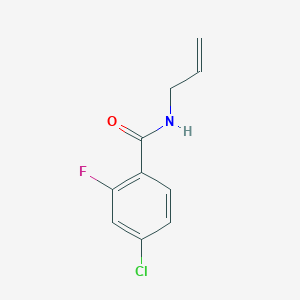![molecular formula C22H22ClN3O2S B4505134 [2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B4505134.png)
[2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone
Overview
Description
[2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is a complex organic compound that features a thiazole ring, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a bromo-ketone with thiourea. The piperidine ring is then introduced through a nucleophilic substitution reaction with a chlorophenyl derivative. The final step involves the coupling of the benzylamino group to the thiazole ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent systems and catalysts are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazole or piperidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions.
Medicine
The compound has potential medicinal applications due to its ability to interact with biological targets. It is being investigated for its potential as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone involves its interaction with specific molecular targets. The thiazole ring can bind to metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds also feature a fused ring system and have similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring are known for their diverse biological activities.
Piperidine derivatives: These compounds are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
What sets [2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone apart is its unique combination of functional groups. This allows for a wide range of chemical modifications and interactions, making it a versatile compound in various scientific fields.
Properties
IUPAC Name |
[2-(benzylamino)-1,3-thiazol-4-yl]-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c23-18-8-6-17(7-9-18)22(28)10-12-26(13-11-22)20(27)19-15-29-21(25-19)24-14-16-4-2-1-3-5-16/h1-9,15,28H,10-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDQCEFZBBFBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CSC(=N3)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenyl-3-(propan-2-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide](/img/structure/B4505056.png)

![2-[acetyl(benzyl)amino]-4-methyl-N-(3-pyridylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B4505073.png)
methanone](/img/structure/B4505077.png)


![1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-methylbutan-1-one](/img/structure/B4505101.png)
![6-(2-chlorophenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B4505108.png)
![4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]butanamide](/img/structure/B4505114.png)

![1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide](/img/structure/B4505130.png)
![N-[4-(dimethylamino)benzyl]methanesulfonamide](/img/structure/B4505158.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4505169.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4505175.png)
